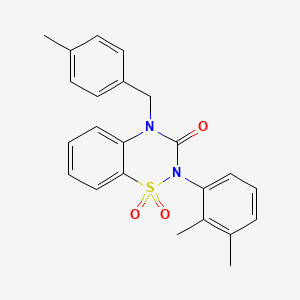

2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 942033-94-5

Cat. No.: VC4285542

Molecular Formula: C23H22N2O3S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942033-94-5 |

|---|---|

| Molecular Formula | C23H22N2O3S |

| Molecular Weight | 406.5 |

| IUPAC Name | 2-(2,3-dimethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

| Standard InChI | InChI=1S/C23H22N2O3S/c1-16-11-13-19(14-12-16)15-24-21-8-4-5-10-22(21)29(27,28)25(23(24)26)20-9-6-7-17(2)18(20)3/h4-14H,15H2,1-3H3 |

| Standard InChI Key | JCAONMOWUOYSPR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4C)C |

Introduction

2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique heterocyclic structure, which includes a benzothiadiazine core with aromatic substituents. The molecular formula of this compound is C23H22N2O3S, and its molecular weight is approximately 406.5 g/mol .

Chemical Data Table

| Property | Value |

|---|---|

| CAS Number | 942033-94-5 |

| Molecular Formula | C23H22N2O3S |

| Molecular Weight | 406.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

Synthesis and Chemical Reactions

The synthesis of 2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, utilizing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural verification. The compound can undergo various chemical reactions typical for benzothiadiazines, which are essential for modifying its structure to enhance pharmacological properties or create derivatives with improved efficacy.

Biological Activity and Potential Applications

2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits potential biological activity due to its structural features, making it of interest in medicinal chemistry. The mechanism of action for compounds like this typically involves interaction with specific biological targets such as receptors or enzymes. Research continues into optimizing its structure for enhanced activity and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume